2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H24N2O2/c1-3-28-20-14-12-18(13-15-20)22-16-23-21-6-4-5-7-24(21)29-25(27(23)26-22)19-10-8-17(2)9-11-19/h4-15,23,25H,3,16H2,1-2H3 |
InChI Key |
KKJBWYAGHOQEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.
Substitution Reactions: Introduction of the ethoxy and methyl groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[1,5-c][1,3]benzoxazine core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets and pathways. This could include:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Pathway Modulation: Modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(4-Ethoxyphenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Biological Activity
2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a dihydropyrazolo framework fused with a benzoxazine system. Its molecular formula is with a molecular weight of approximately 296.37 g/mol.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-c][1,3]benzoxazine exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study evaluated the cytotoxic effects of similar compounds against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.2 |
| Compound B | HCT-116 | 27.3 |
Antioxidant Activity
The antioxidant potential of this compound class has been assessed through various assays including DPPH and ABTS radical scavenging tests. The presence of ethoxy and methyl substituents is believed to enhance the electron-donating ability, thereby improving antioxidant capacity.
- Research Findings : Compounds with similar structural motifs showed significant inhibition of lipid peroxidation and reduced oxidative stress markers in cellular models .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-c][1,3]benzoxazine derivatives have also been explored. These compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The biological activity of 2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is attributed to several mechanisms:
- Inhibition of Enzymes : Some derivatives act as inhibitors of key enzymes involved in cancer progression and microbial growth.
- Modulation of Signaling Pathways : These compounds may influence various signaling pathways such as MAPK and PI3K/Akt pathways which are crucial in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
